molecular formula C17H20FN3O4 B1166971 atrial natriuretic factor (7-23)amide CAS No. 114191-94-5

atrial natriuretic factor (7-23)amide

Número de catálogo: B1166971
Número CAS: 114191-94-5
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Atrial natriuretic factor (ANF) (7-23)amide is a synthetic peptide fragment derived from the full-length 28-amino acid atrial natriuretic peptide (ANP). The parent ANP contains a conserved 17-amino acid ring structure stabilized by a disulfide bond between cysteine residues at positions 7 and 23, which is critical for binding to its receptor, ANF-RGC (atrial natriuretic factor receptor-guanylate cyclase) . Its amidation at position 23 may enhance metabolic stability compared to non-amidated fragments .

Propiedades

Número CAS

114191-94-5

Fórmula molecular

C17H20FN3O4

Sinónimos

atrial natriuretic factor (7-23)amide

Origen del producto

United States

Comparación Con Compuestos Similares

Key Observations :

  • ANF (7-23)amide preserves the core disulfide bond essential for receptor binding but lacks terminal residues, which may reduce systemic effects (e.g., vasodilation) compared to full-length ANP .
  • Anaritide (a 25-amino acid synthetic ANP) includes the full ring structure and additional residues, enhancing renal effects such as glomerular filtration rate (GFR) modulation .
2.2. Receptor Binding and Signaling

ANF (7-23)amide primarily targets ANF-RGC, a membrane-bound guanylate cyclase receptor. Its activation generates cyclic GMP (cGMP), which mediates natriuresis, vasodilation, and inhibition of aldosterone secretion .

  • Receptor Affinity :

    • ANF (7-23)amide binds ANF-RGC with moderate affinity but shows reduced efficacy compared to full-length ANP due to the absence of terminal residues that stabilize receptor interaction .
    • Anaritide has higher binding affinity (Kd ~0.1 nM) and induces a 6-fold increase in cGMP production in renal cells, outperforming shorter fragments like (7-23)amide .
    • Deletion Mutants : The 669WTAPELL675 motif in ANF-RGC is critical for signal transduction. Deletion mutants (e.g., Δ669-675) show abolished cGMP response to ANF/ATP, highlighting the importance of structural motifs absent in truncated peptides .
  • cGMP Production: Compound cGMP Activity (pmol/min/mg protein) Tissue Full-length ANP 220–279 (basal to stimulated) Adrenal membranes ANF (7-23)amide 133–284 (with exogenous NCδ) Adrenal membranes Anaritide 300–400 Renal tubules ANF (7-23)amide requires cofactors like neurocalcin δ (NCδ) to achieve near-full ANP activity, indicating partial dependence on Ca²⁺-dependent signaling pathways .
2.3. Pharmacokinetic and Therapeutic Profiles
Parameter ANF (7-23)amide Anaritide ANP (7-28)
Half-life ~2–3 minutes ~5–7 minutes ~3–4 minutes
Clearance Renal/hepatic Renal Renal
Therapeutic Use Experimental hypertension Acute tubular necrosis Preclinical cardiac models
Stability High (amide protection) Moderate Low
  • ANF (7-23)amide’s amidation reduces enzymatic degradation, extending its half-life compared to non-amidated fragments like ANP (7-28) .
  • Anaritide ’s extended structure improves renal targeting, making it clinically viable for dialysis-free survival in kidney injury .

Research Findings and Clinical Implications

  • Cardiovascular Effects : ANF (7-23)amide shows selective vasodilation in coronary arteries but minimal blood pressure reduction, unlike full-length ANP, which causes systemic hypotension .
  • Renal Effects : While Anaritide increases GFR by 40%, ANF (7-23)amide achieves only a 15–20% increase, likely due to reduced receptor activation efficiency .
  • Pathological Models : In NCδ+/− mice, ANF (7-23)amide’s cGMP production is halved, underscoring its reliance on Ca²⁺-sensor proteins for signaling .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.